1-(Benzyloxy)-3-(trifluoromethyl)-5-vinylbenzene
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Overview
Description
1-(Benzyloxy)-3-(trifluoromethyl)-5-vinylbenzene is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(trifluoromethyl)-5-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(trifluoromethyl)-5-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(trifluoromethyl)-5-vinylbenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability and efficacy. The benzyloxy and vinyl groups may contribute to the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-3-(trifluoromethyl)benzene: Lacks the vinyl group, which may result in different reactivity and applications.
1-(Benzyloxy)-5-vinylbenzene: Lacks the trifluoromethyl group, which may affect its chemical stability and biological activity.
3-(Trifluoromethyl)-5-vinylbenzene: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-(Benzyloxy)-3-(trifluoromethyl)-5-vinylbenzene is unique due to the combination of the benzyloxy, trifluoromethyl, and vinyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-ethenyl-3-phenylmethoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-2-12-8-14(16(17,18)19)10-15(9-12)20-11-13-6-4-3-5-7-13/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHMTFQTVYDNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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